methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester is a complex organic compound with a unique structure that includes an oxazolidine ring, a t-butyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester involves its interaction with specific molecular targets. The oxazolidine ring and the functional groups attached to it can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-N-BOC-4-Hydroxypiperidine-2-carboxylic acid methyl ester: This compound shares a similar oxazolidine ring structure but differs in the functional groups attached to it.
(2R,4R)-4-Hydroxyproline: Another compound with a similar core structure but different stereochemistry and functional groups.
Uniqueness
What sets (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity and specific molecular interactions .
Properties
Molecular Formula |
C20H31NO4 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20-/m0/s1 |
InChI Key |
QCRKOHCZGTXCPI-QKLQHJQFSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O |
Canonical SMILES |
CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.